molecular formula C18H17ClN2O4 B2604422 N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide CAS No. 941984-09-4

N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide

Cat. No.: B2604422
CAS No.: 941984-09-4
M. Wt: 360.79
InChI Key: QWGVCOIUPNNWKX-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine, which is then reacted with 4-chlorophenethyl isocyanate to form the desired oxalamide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carboxamide
  • N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiourea
  • N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea

Uniqueness

N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide is unique due to its specific oxalamide linkage, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c19-13-3-1-12(2-4-13)7-8-20-17(22)18(23)21-14-5-6-15-16(11-14)25-10-9-24-15/h1-6,11H,7-10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGVCOIUPNNWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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